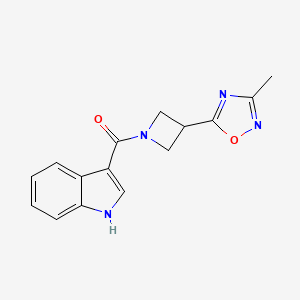

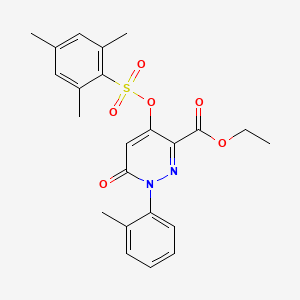

2-(2-Oxo-2-pyrrolidin-1-yl-ethylsulfanyl)-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Catalysis and Synthesis The complexation and synthesis applications in catalysis and chemical reactions are significant for 2-(2-Oxo-2-pyrrolidin-1-yl-ethylsulfanyl)-benzoic acid and its derivatives. For example, its involvement in the synthesis of water-soluble half-sandwich complexes that are efficient for catalytic transfer hydrogenation of carbonyl compounds in water highlights its importance in catalysis and synthesis processes. These complexes exhibit unique properties, such as efficiency in water of various hydrogen sources, making them valuable in the synthesis of chemicals and materials (Prakash et al., 2014).

Organic Synthesis Enhancements In organic synthesis, derivatives of this compound contribute to novel methodologies for preparing complex chemical structures. For instance, the synthesis of previously unknown benzothieno[2,3-c]pyridin-1-yl)benzoic acids through domino reactions exemplifies its utility in constructing intricate molecular architectures, offering new pathways for the synthesis of heterocyclic compounds (Tolkunov et al., 2012).

Medicinal Chemistry and Drug Design In medicinal chemistry, the design and synthesis of compounds like classical and nonclassical antifolates demonstrate the compound's potential in drug discovery and development. These antifolates, synthesized as potential inhibitors for specific enzymes, showcase the utility of this compound derivatives in the development of new therapeutic agents with potential applications in treating various diseases (Gangjee et al., 2007).

Advanced Materials and Environmental Applications The compound and its related structures find use in advanced materials and environmental applications, such as in the degradation of organic contaminants. For example, the activation of persulfate for the degradation of organic pollutants in water treatment demonstrates its relevance in environmental remediation efforts, highlighting its potential for developing sustainable and efficient methods for pollutant removal (Zhou et al., 2016).

Bioinorganic Chemistry In bioinorganic chemistry, the synthesis and characterization of Co(II) complexes with Schiff bases derived from this compound illuminate its role in forming compounds with potential biological activities. These complexes are explored for their antimicrobial activities, suggesting the broader implications of the compound in the development of new bioactive materials (Singh et al., 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c15-12(14-7-3-4-8-14)9-18-11-6-2-1-5-10(11)13(16)17/h1-2,5-6H,3-4,7-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRQEZHZWYPZCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2733107.png)

![4-[(tert-butylamino)-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-N,N-dimethylaniline](/img/structure/B2733110.png)

![[1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2733111.png)

![2,4-Dichlorophenyl 3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2733119.png)

![1-{5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carbonyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2733120.png)

![4-Ethyl-5-fluoro-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2733121.png)

![N-(4-butylphenyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2733122.png)

![N-(3-fluorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2733124.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride](/img/structure/B2733125.png)

![5-Methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]thiophene-2-carboxamide](/img/structure/B2733126.png)